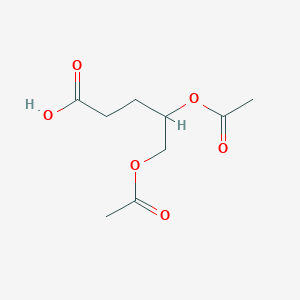
Pentanoic acid, 4,5-bis(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4,5-bis(acetyloxy)- can be achieved through the esterification of 4,5-dihydroxypentanoic acid with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst, such as sulfuric acid or pyridine, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to acetoxy groups.
Industrial Production Methods
On an industrial scale, the production of pentanoic acid, 4,5-bis(acetyloxy)- involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to produce the compound in large quantities with high efficiency.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4,5-bis(acetyloxy)- undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4,5-dihydroxypentanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups, forming 4,5-dihydroxypentanoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of ester groups.
Major Products
Hydrolysis: 4,5-dihydroxypentanoic acid and acetic acid.
Oxidation: Various carboxylic acids or ketones, depending on the reaction conditions.
Reduction: 4,5-dihydroxypentanoic acid.
Scientific Research Applications
Pentanoic acid, 4,5-bis(acetyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in esterification reactions.
Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 4,5-bis(acetyloxy)- involves its hydrolysis to release 4,5-dihydroxypentanoic acid and acetic acid. The released dihydroxypentanoic acid can participate in various biochemical pathways, potentially exerting biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to release acetic acid suggests it may influence acetylation processes in cells.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxypentanoic acid: The parent compound, which lacks the acetoxy groups.
4,5-Diacetoxypentanoic acid: Another esterified derivative with similar properties.
Pentanoic acid: The simplest form of the compound without any hydroxyl or acetoxy groups.
Uniqueness
Pentanoic acid, 4,5-bis(acetyloxy)- is unique due to its dual acetoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo hydrolysis to release acetic acid and dihydroxypentanoic acid makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
259154-20-6 |
|---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4,5-diacetyloxypentanoic acid |
InChI |
InChI=1S/C9H14O6/c1-6(10)14-5-8(15-7(2)11)3-4-9(12)13/h8H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
QJTDOXWCBJIJBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CCC(=O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















